molecular formula C18H22N4O2S B3020603 8-(isopropylthio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 378198-72-2

8-(isopropylthio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B3020603
CAS RN: 378198-72-2
M. Wt: 358.46
InChI Key: FDUKXSMYZQERNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(isopropylthio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione, also known as PD 98059, is a synthetic organic compound that is widely used in scientific research. It is a potent and selective inhibitor of the mitogen-activated protein kinase (MAPK) pathway, which is involved in various cellular processes such as cell proliferation, differentiation, and survival.

Mechanism of Action

8-(isopropylthio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione 98059 inhibits the activation of ERK1/2 by binding to the upstream kinase MEK1/2 and preventing its phosphorylation. MEK1/2 is responsible for the phosphorylation and activation of ERK1/2, which then translocates to the nucleus and phosphorylates various transcription factors. By inhibiting the activation of ERK1/2, 8-(isopropylthio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione 98059 prevents the downstream effects of the MAPK pathway.
Biochemical and Physiological Effects:
8-(isopropylthio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione 98059 has been shown to have various biochemical and physiological effects in different cell types and tissues. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, suggesting its potential as an anti-cancer agent. 8-(isopropylthio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione 98059 has also been shown to promote neuronal differentiation and survival in neuronal cells, indicating its potential for neurological disorders. In addition, 8-(isopropylthio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione 98059 has been shown to modulate the immune response and inflammation in various cell types.

Advantages and Limitations for Lab Experiments

8-(isopropylthio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione 98059 has several advantages for lab experiments, such as its high potency and selectivity for the MAPK pathway. It is also relatively easy to synthesize and has a long shelf life. However, 8-(isopropylthio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione 98059 has some limitations, such as its potential for off-target effects and the need for careful dosing to avoid toxicity. In addition, 8-(isopropylthio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione 98059 may not be suitable for all cell types and experimental conditions.

Future Directions

8-(isopropylthio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione 98059 has several potential future directions for scientific research. One direction is to investigate its potential as an anti-cancer agent, either alone or in combination with other therapies. Another direction is to study its effects on neurological disorders, such as Alzheimer's disease and Parkinson's disease. 8-(isopropylthio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione 98059 could also be used to study the role of the MAPK pathway in other cellular processes, such as metabolism and autophagy. Finally, 8-(isopropylthio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione 98059 could be modified to improve its potency, selectivity, and pharmacokinetic properties for clinical use.

Synthesis Methods

8-(isopropylthio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione 98059 can be synthesized by a multi-step process involving the reaction of 2,6-diaminopurine with isopropylthioacetaldehyde and 3-methylbenzaldehyde. The resulting product is then oxidized with potassium permanganate to yield 8-(isopropylthio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione 98059. The synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

8-(isopropylthio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione 98059 has been extensively used in scientific research to study the MAPK pathway and its role in various cellular processes. It has been shown to inhibit the activation of extracellular signal-regulated kinase (ERK) 1/2, which is a downstream target of the MAPK pathway. 8-(isopropylthio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione 98059 has been used to investigate the role of ERK1/2 in cell proliferation, differentiation, apoptosis, and other cellular processes. It has also been used to study the effects of various stimuli on the MAPK pathway, such as growth factors, cytokines, and stress.

properties

IUPAC Name

1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-propan-2-ylsulfanylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c1-11(2)25-17-19-15-14(16(23)21(5)18(24)20(15)4)22(17)10-13-8-6-7-12(3)9-13/h6-9,11H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDUKXSMYZQERNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(N=C2SC(C)C)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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